[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER
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Overview
Description
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 5-bromo-2-furyl precursor: This step involves the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-furan.
Synthesis of the 1,2,4-oxadiazole ring: The 5-bromo-2-furyl compound is then reacted with appropriate amidoximes under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Etherification: The final step involves the etherification of the oxadiazole intermediate with 2,3-dihydro-1H-inden-5-ol using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER involves its interaction with molecular targets such as enzymes and receptors. The brominated furan ring and oxadiazole moiety are key functional groups that facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The indene ether linkage provides structural stability and enhances the compound’s overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-CHLORO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER
- [3-(5-METHYL-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER
Uniqueness
- The presence of the bromine atom in [3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER imparts distinct electronic properties that can influence its reactivity and interaction with biological targets.
- Compared to its chloro and methyl analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-14-7-6-13(21-14)16-18-15(22-19-16)9-20-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJTKZHTHPWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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